what is CI-39 compound
what is CI-39 compound
An In-Depth Technical Guide to CI-39: An Antiviral Agent For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-39 is a novel antiviral compound isolated from the aqueous decoction of the traditional Chinese medicine "ban lan gen," the root of Isatis indigotica.[1][2] It has been identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against Human Immunodeficiency Virus 1 (HIV-1).[1][3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and antiviral activity of CI-39, along with its derivatives.
Chemical Properties
The chemical structure of CI-39 was determined by spectroscopic data and confirmed by single crystal X-ray diffraction to be methyl (1-methoxy-1H-indol-3-yl)acetamidobenzoate .[2]
| Property | Value | Reference |
| IUPAC Name | methyl (1-methoxy-1H-indol-3-yl)acetamidobenzoate | [2] |
| Molecular Formula | C20H20N2O4 | Inferred from structure |
| Appearance | White powder | [2] |
| Solubility | Soluble in acetone | [2] |
Mechanism of Action
CI-39 functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the viral DNA. Instead, they bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. Specifically, CI-39 has been shown to inhibit both the RNA-dependent DNA polymerase and the ribonuclease H activities of HIV-1 reverse transcriptase.[3][4]
Antiviral Activity
CI-39 has demonstrated inhibitory activity against a range of viruses. Its primary characterization is as an anti-HIV-1 agent.
| Virus | Strain | EC50 (μM) | CC50 (μM) | Reference |
| HIV-1 | Wild Type | 3.40 | >30 | [1][3] |
| Influenza A Virus | H3N2 | 2.59 (mM) | - | [5] |
| Herpes Simplex Virus 1 (HSV-1) | - | 0.95 (mM) | - | [5] |
| Coxsackievirus B3 | - | 3.70 (mM) | - | [5] |
Structure-Activity Relationship (SAR) and Derivative Optimization
Following the discovery of CI-39, synthetic efforts and structure-activity relationship (SAR) studies were undertaken to optimize its antiviral potency. A total of 57 derivatives of CI-39 were synthesized, leading to the identification of compounds with significantly improved activity against both wild-type and NNRTI-resistant strains of HIV-1.[1][2]
| Compound | EC50 (μM) vs. Wild-Type HIV-1 | Notes | Reference |
| CI-39 | 3.40 | Natural Product | [1] |
| 10f | 0.06 | Optimized Derivative | [1][2] |
| 10i | 0.06 | Optimized Derivative | [1][2] |
| Nevirapine (NVP) | 0.03 | Comparator Drug | [1][2] |
The optimized derivatives, 10f and 10i , exhibited activity comparable to the established NNRTI, Nevirapine.[1][2] Further studies showed that these derivatives maintained potent activity against a panel of seven NNRTI-resistant HIV-1 strains.[1][2] Notably, compound 10i was more active against the L100I/K103N double-mutant strain than both Nevirapine and Efavirenz (EFV).[5]
Experimental Protocols
Synthesis of CI-39
Due to the limited availability of CI-39 from its natural source, a synthetic route was developed. The synthesis involves the coupling of a 2-(1H-indol-3-yl)acetyl moiety with a methyl ortho-substituted benzoate moiety, followed by the introduction of a methoxy group at the nitrogen atom of the indole ring.[2] The precise, multi-step synthesis details are outlined in the supplementary information of the source publication.
Anti-HIV-1 Assay
The anti-HIV-1 activity of CI-39 and its derivatives was evaluated using a cell-based assay. This typically involves the infection of a susceptible cell line (e.g., MT-4 cells) with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, the cytopathic effect (CPE) of the virus is measured, often using a colorimetric assay such as the MTT method, to determine the concentration of the compound that protects 50% of the cells from virus-induced cell death (EC50). Cytotoxicity of the compounds on uninfected cells is also measured to determine the 50% cytotoxic concentration (CC50).
Molecular Docking
To elucidate the binding mode of the more potent derivatives, molecular docking studies were performed. These computational simulations place the compound into the NNRTI binding pocket of the HIV-1 reverse transcriptase enzyme. The results of these studies for compound 10i revealed a potential binding pattern that explains its activity against NNRTI-resistant strains.[5]
Conclusion
CI-39 is a promising natural product lead compound for the development of new anti-HIV-1 agents. Its novel N-alkoxy indolylacetamide scaffold provides a new avenue for the design of NNRTIs. The successful optimization of CI-39 into derivatives with potent activity against drug-resistant viral strains highlights the potential of this chemical series for further preclinical and clinical development. Future research will likely focus on the pharmacokinetic and toxicological profiling of the lead derivatives.
References
- 1. Discovery, synthesis, and optimization of an N-alkoxy indolylacetamide against HIV-1 carrying NNRTI-resistant mutations from the Isatis indigotica root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, synthesis, and optimization of an N-alkoxy indolylacetamide against HIV-1 carrying NNRTI-resistant mutations from the Isatis indigotica root - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotics and Antivirals | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
